![molecular formula C18H18N4O2S B2720070 N-(3,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896329-18-3](/img/structure/B2720070.png)
N-(3,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
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Description
N-(3,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Scientific Research Applications
Benzyl and Sulfonyl Derivatives Applications
The research on benzyl and sulfonyl derivatives, including compounds structurally similar to N-(3,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide, demonstrates significant antibacterial, antifungal, and anthelmintic activities. These compounds have shown potential as fingerprint agents due to their stickiness and ability to reveal hidden fingerprints on various surfaces. This suggests a dual application in both medical and forensic fields, indicating the versatility of such chemical structures in practical applications (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Synthesis of 1,3,5-Triazine Derivatives
The synthesis of 1,3,5-triazine derivatives, which are structurally related to the chemical , involves cyclic transformations that yield compounds with various biological applications. These derivatives have been studied for their potential in creating new pharmaceuticals and agricultural chemicals due to their unique structural and functional properties, illustrating the broad research interest in 1,3,5-triazine compounds for diverse scientific applications (Chau, Malanda, & Milcent, 1997).
Antimicrobial Activity of Heterocycles
The research into heterocyclic compounds based on the 1,3,5-triazine moiety, similar to this compound, showcases their antimicrobial potential. These studies reveal the capacity of such compounds to serve as bases for developing new antimicrobial agents, highlighting the ongoing exploration of 1,3,5-triazine derivatives in pharmaceutical research to combat microbial resistance (Bondock, Rabie, Etman, & Fadda, 2008).
Applications in Pesticides and Herbicides
Derivatives of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a chemical class similar to the one , have been characterized for their potential use as pesticides. The exploration of these compounds' structures through X-ray powder diffraction has paved the way for their development into novel pesticides, demonstrating the agricultural applications of such chemical structures (Olszewska, Tarasiuk, & Pikus, 2011).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-4-5-22-15(9-11)20-17(21-18(22)24)25-10-16(23)19-14-7-12(2)6-13(3)8-14/h4-9H,10H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQMAEGMPSUKDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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